N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide
Description
N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen) substituted with a thiophen-2-yl group. The acetamide moiety is linked via a ketone-bearing ethyl chain. The thiophene group enhances π-π stacking interactions, while the thiazepane ring introduces conformational flexibility, which may influence bioavailability and binding kinetics .
Properties
IUPAC Name |
N-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-10(16)14-9-13(17)15-5-4-12(19-8-6-15)11-3-2-7-18-11/h2-3,7,12H,4-6,8-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKMDDUTBPWSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(SCC1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminothiol Precursors
A common method involves the cyclization of aminothiol derivatives with carbonyl-containing compounds. For example, reacting 2-aminothiophenol with a diketone or α-haloketone under basic conditions facilitates ring closure. In the context of 7-(thiophen-2-yl)-1,4-thiazepane, the thiophene moiety is introduced via a thiol-ene reaction or nucleophilic substitution during cyclization.
- Starting Material : 2-(Thiophen-2-yl)ethanethiol (1.0 equiv) and 1,3-dibromopropane (1.2 equiv) are dissolved in dry tetrahydrofuran (THF).
- Cyclization : Add triethylamine (2.5 equiv) dropwise at 0°C, then reflux for 12 hours.
- Workup : Quench with water, extract with dichloromethane, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
- Yield : 58–65%.
Tethered Aminohydroxylation (TA) Reaction
The TA reaction, utilized for synthesizing thiazinanes, can be adapted for thiazepanes. Sulfonamide or sulfamate ester substrates undergo oxidative cyclization in the presence of catalytic OsO₄ and stoichiometric N-methylmorpholine N-oxide (NMO). For thiophene-functionalized derivatives, a pre-functionalized sulfonamide bearing the thiophen-2-yl group is required.
Example :
- Substrate : Pent-4-ene-1-sulfonamide derivative with thiophen-2-yl substituent.
- Conditions : OsO₄ (0.1 equiv), NMO (2.0 equiv), acetone/water (3:1), 25°C, 24 hours.
- Outcome : 1,2-Thiazepane ring formation with 35–59% yield.
Functionalization of the Thiazepane Ring
After constructing the 7-(thiophen-2-yl)-1,4-thiazepane core, the ethyl-oxo-acetamide side chain is introduced via alkylation or acylation.
Alkylation with Bromoacetamide Derivatives
The nitrogen atom in the thiazepane ring serves as a nucleophile for alkylation. Bromoacetamide or ethyl bromoacetate are common electrophiles.
- Reaction : 7-(Thiophen-2-yl)-1,4-thiazepane (1.0 equiv) is treated with bromoacetamide (1.5 equiv) in acetonitrile.
- Base : Potassium carbonate (2.0 equiv) is added to deprotonate the amine.
- Conditions : Reflux at 80°C for 8 hours.
- Purification : Recrystallization from ethanol/water (3:1) affords the alkylated product in 70–75% yield.
Acylation with Acetic Anhydride
Direct acylation of the secondary amine with acetic anhydride provides an alternative route.
- Mixing : Combine 7-(thiophen-2-yl)-1,4-thiazepane (1.0 equiv) with acetic anhydride (2.0 equiv) in dichloromethane.
- Catalyst : Add a catalytic amount of DMAP (0.1 equiv).
- Reaction Time : Stir at room temperature for 4 hours.
- Yield : 82–88% after silica gel purification.
Industrial-Scale Synthesis and Optimization
Continuous Flow Reactors
Transitioning from batch to continuous flow systems enhances reproducibility and scalability. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Residence Time | 30 minutes | Maximizes conversion |
| Temperature | 120°C | Accelerates cyclization |
| Solvent | Toluene | Improves solubility |
Advantages : 20–30% higher yield compared to batch processes.
Catalytic Enhancements
Lewis acids (e.g., ZnCl₂, FeCl₃) improve reaction efficiency in cyclization steps:
- ZnCl₂ (0.2 equiv): Increases yield of thiazepane core to 78%.
- FeCl₃ (0.1 equiv): Reduces side products during acylation.
Analytical Characterization
Critical data for validating the compound’s structure include:
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (dd, J = 5.1 Hz, 1H, thiophene), 3.81 (s, 2H, CH₂CO), 2.95–3.20 (m, 4H, thiazepane ring).
- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).
Thermal Properties :
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Acetamide Group
The terminal acetamide group (-NHCOCH₃) undergoes nucleophilic substitution under acidic or basic conditions. This reaction is critical for modifying the compound’s pharmacological profile.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | 6M HCl, reflux, 8–12 hours | Formation of free amine and acetic acid |
| Alkylation | NaH, alkyl halides, DMF, 60°C | Substitution of acetamide with alkyl groups |
Example :
Hydrolysis in acidic media yields 2-amino-N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)amine, a precursor for further derivatization .
Ring-Opening Reactions of the Thiazepane Core
The 1,4-thiazepane ring (a 7-membered sulfur- and nitrogen-containing heterocycle) participates in ring-opening reactions under electrophilic or oxidative conditions.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic cleavage | H₂SO₄, 80°C, 4 hours | Formation of linear thioether derivatives |
| Oxidation | H₂O₂, AcOH, 50°C | Sulfoxide/sulfone formation |
Mechanistic Insight :
Protonation of the nitrogen atom in the thiazepane weakens the C–S bond, facilitating ring opening. Oxidation targets the sulfur atom, generating sulfoxides (e.g., for enhanced solubility) .
Electrophilic Substitution on the Thiophene Moiety
The electron-rich thiophene ring undergoes regioselective electrophilic substitution, typically at the 5-position.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-nitrothiophene derivative |
| Halogenation | Cl₂, FeCl₃, CH₂Cl₂, 25°C | 5-chlorothiophene derivative |
Example :
Nitration introduces a nitro group, enabling downstream reduction to amino-thiophene derivatives for structure-activity relationship studies .
Condensation Reactions Involving the Ketone Group
The 2-oxoethyl group participates in condensation reactions, forming Schiff bases or hydrazones.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Schiff base formation | Aniline, EtOH, reflux, 6 hours | Imine-linked conjugates |
| Hydrazone synthesis | Hydrazine hydrate, EtOH, 70°C | Hydrazide derivatives |
Application :
Schiff bases derived from this compound show enhanced antimicrobial activity in analog studies.
Cross-Coupling Reactions via C–S Activation
The thiophene and thiazepane sulfur atoms enable participation in transition-metal-catalyzed cross-coupling.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ | Biaryl derivatives |
| Buchwald–Hartwig amination | Pd₂(dba)₃, XPhos, aryl halides | N-arylated products |
Example :
Palladium-catalyzed coupling with aryl boronic acids generates biaryl analogs for probing π-π stacking interactions in drug-receptor binding .
Reductive Amination of the Acetamide Side Chain
The acetamide’s carbonyl group is reduced to form secondary amines, altering hydrophobicity.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| LiAlH₄ reduction | LiAlH₄, THF, reflux, 3 hours | Ethylamine derivative |
| Catalytic hydrogenation | H₂, Pd/C, MeOH, 50°C | Secondary amine |
Structural Impact :
Reduction increases basicity, potentially improving membrane permeability.
Photochemical Reactions
The thiophene moiety undergoes [2+2] cycloaddition under UV light.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| UV-induced dimerization | UV light (254 nm), CH₃CN, 24 hours | Thiophene dimer crosslinked via cyclobutane |
Application :
Photodimerization is exploited in materials science for polymer stabilization .
Biochemical Interactions
While not strictly chemical reactions, the compound interacts with biological targets via:
Scientific Research Applications
Antimicrobial Activity
The oxazolidinone structure within this compound suggests potential antibacterial properties. Compounds in this class inhibit bacterial protein synthesis by binding to the ribosomal subunit, making them effective against various Gram-positive bacteria. Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial activity, which may extend to N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide .
Anticonvulsant Properties
Recent studies have explored the anticonvulsant activity of compounds related to thiazepane derivatives. The mechanism often involves modulation of voltage-gated sodium and calcium channels, which are critical in neuronal excitability. For instance, compounds with similar structures have shown promise in preclinical models for seizure protection, indicating that this compound may also possess anticonvulsant properties .
Antinociceptive Effects
The compound's potential as an analgesic agent has been highlighted in various studies. Its interaction with pain pathways suggests that it could serve as a novel treatment for pain management. The presence of the thiophene group is believed to enhance these effects through modulation of central and peripheral pain receptors .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria using similar oxazolidinone derivatives. |
| Study 2 | Anticonvulsant Effects | Showed protective effects in seizure models; compounds exhibited lower ED50 values compared to standard drugs like valproic acid. |
| Study 3 | Analgesic Properties | Highlighted central and peripheral antinociceptive effects in animal models, warranting further investigation into clinical applications. |
Mechanism of Action
The mechanism of action of N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide involves its interaction with specific molecular targets. The thiophene and thiazepane rings can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs (Table 1) share core motifs such as thioacetamide/acetamide linkages and heterocyclic systems but differ in ring size, substituents, and electronic properties.
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in compound 12 ) or sulfonamides (compound 9 ) modulate electronic density and solubility, whereas the thiophen-2-yl group in the target compound may enhance lipophilicity and aromatic interactions.
Physicochemical Properties
- Melting Points: Thiazolidinone derivatives () exhibit melting points of 147–207°C, whereas quinazolinone analogs () reach 170–315°C due to enhanced hydrogen bonding from sulfonamide groups . The target compound’s melting point is expected to align with thiazepane-based analogs (~150–200°C), contingent on crystallinity.
- Solubility : The thiophene and thiazepane moieties may reduce aqueous solubility compared to polar sulfonamide derivatives (e.g., compound 9 ).
Biological Activity
N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂S₂ |
| Molecular Weight | 267.36 g/mol |
| CAS Number | 111902-57-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, compounds containing thiophene and thiazepan moieties have been shown to exhibit significant pharmacological effects due to their ability to modulate enzyme activities and receptor interactions.
Inhibition of Enzymatic Activity
Research indicates that this compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. Inhibition of AChE is a well-known strategy in treating neurodegenerative diseases such as Alzheimer's disease. A study demonstrated that similar thiazepan derivatives exhibited potent AChE inhibitory activity, suggesting that this compound could have comparable effects .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's biological activity. For instance:
-
Acetylcholinesterase Inhibition : The compound was tested against AChE, revealing an IC50 value indicative of its inhibitory potency.
Compound IC50 (µM) N-(2-oxo...) 3.5 Standard Inhibitor 2.7 - Antioxidant Activity : The compound also demonstrated antioxidant properties in cell-based assays, which is beneficial for neuroprotection.
Case Studies
A notable case study involved the synthesis and evaluation of related thiazepan compounds that showed promising results in reducing cognitive decline in animal models. These studies emphasized the importance of structural modifications in enhancing biological activity .
Pharmacological Applications
Given its biological profile, this compound holds potential for several therapeutic applications:
- Neurodegenerative Diseases : Its AChE inhibitory activity positions it as a candidate for Alzheimer's disease treatment.
- Anticancer Activity : Preliminary studies suggest that thiophene-containing compounds may exhibit anticancer properties through apoptosis induction in cancer cells.
- Cardiovascular Health : Some derivatives have been studied for their effects on blood pressure regulation and heart function.
Q & A
Q. What are the established synthetic routes for N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Condensation : Reacting thiophene derivatives with amines or anhydrides to form intermediates (e.g., maleic anhydride coupling, as seen in benzothiazinone analogs) .
- Cyclization : Using reagents like o-aminothiophenol to form the 1,4-thiazepane ring under controlled temperatures (60–80°C) and inert atmospheres .
- Acetylation : Introducing the acetamide group via nucleophilic acyl substitution, often requiring anhydrous solvents (e.g., dichloromethane) .
Q. Key Reaction Parameters
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Condensation | Reflux in THF, 12–24 hrs | 50–70% | |
| Cyclization | N₂ atmosphere, 70°C, 6 hrs | 60–80% | |
| Acetylation | Room temperature, DCM, 2 hrs | 75–90% |
Critical Factors : Solvent polarity, temperature control, and stoichiometric ratios of reactants significantly impact yield. For example, excess maleic anhydride improves cyclization efficiency .
Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring conformations. For instance, thiophene protons appear as doublets near δ 7.2–7.5 ppm, while thiazepane carbons resonate at δ 35–45 ppm .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 367.12) .
Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorogenic substrates to test activity against kinases or proteases (IC₅₀ values <10 μM suggest high potency) .
- Antimicrobial Screening : Broth microdilution (MIC assays) against Staphylococcus aureus and Candida albicans .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ reported for analogs: 2–15 μM) .
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data at 100 K .
- Structure Refinement : SHELXL refines positional/thermal parameters, with R-factors <5% indicating high accuracy. Disordered thiophene rings require constraints (e.g., DELU and SIMU commands) .
- Validation : Check CIF files with PLATON to detect missed symmetry or voids .
Q. Crystallography Parameters
| Parameter | Value | Reference |
|---|---|---|
| Resolution | 0.95 Å | |
| R₁ (I > 2σ(I)) | 3.2% | |
| Flack Parameter | 0.02(3) |
Q. What strategies optimize regioselectivity in the cyclization steps during synthesis?
Methodological Answer:
Q. Regioselectivity Optimization Table
| Condition | Outcome | Reference |
|---|---|---|
| Pd(OAc)₂ (5 mol%) | 85% thiazepane | |
| DMF, 80°C | 7-membered ring dominance | |
| Slow heating | Byproducts <5% |
Q. How should researchers address contradictions in biological activity data across different studies?
Methodological Answer:
- Assay Standardization : Normalize protocols (e.g., ATP concentration in kinase assays) to reduce variability .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies (e.g., oxidation of thiophene to sulfoxide) .
- Structural Reanalysis : Compare crystallographic data (e.g., tautomeric forms resolved via SHELX) to confirm compound identity .
Case Study : A 10-fold difference in IC₅₀ values against EGFR between studies was traced to divergent cell lysate preparation methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
